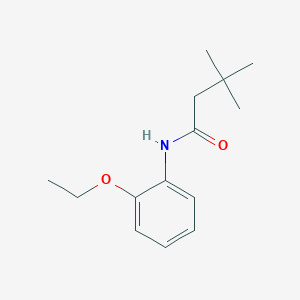![molecular formula C21H17Cl2N5OS2 B297195 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B297195.png)
2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. It is a thiazole-based compound that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the inhibition of enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting its activity. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide have been studied in vitro and in vivo. The compound has been found to have antifungal and antibacterial properties, as well as inhibitory effects on acetylcholinesterase and tyrosinase. In animal studies, the compound has been found to have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments include its potential inhibitory effects on enzymes and its antifungal and antibacterial properties. However, the compound may have limitations in terms of its solubility and stability, which could affect its effectiveness in certain experiments.
Future Directions
For research on 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide could include further studies on its mechanism of action and its potential applications in the treatment of neurological disorders. The compound's potential as a biochemical tool for studying enzyme inhibition could also be further explored. Additionally, research could be conducted on the compound's potential toxicity and side effects.
Synthesis Methods
The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction between 4-phenyl-2-thiocyanatoacetic acid and 2,4-dichlorophenylhydrazine hydrochloride in the presence of triethylamine. The reaction yields 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, which is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to produce 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-acetophenone. Finally, the compound is reacted with thioacetic acid in the presence of sodium hydride to produce 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Scientific Research Applications
2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has potential applications in scientific research as a biochemical tool. It has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. The compound has been found to have inhibitory effects on certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to have antifungal and antibacterial properties.
properties
Molecular Formula |
C21H17Cl2N5OS2 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H17Cl2N5OS2/c1-2-28-19(15-9-8-14(22)10-16(15)23)26-27-21(28)31-12-18(29)25-20-24-17(11-30-20)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,24,25,29) |
InChI Key |
OYXUVVGRAVZSNF-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)


![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297125.png)
![2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297126.png)
![5-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297128.png)
![5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297130.png)
![5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297131.png)
![4-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)-3-methoxyphenol](/img/structure/B297133.png)